2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N'-[3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a benzothiazole moiety linked to an acetohydrazide group through a sulfanyl bridge
Preparation Methods
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiazole moiety, followed by the introduction of the sulfanyl group. The final step involves the condensation of the intermediate with an appropriate acetohydrazide derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and acetohydrazide-based molecules. What sets 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5655-73-2 |
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Molecular Formula |
C18H14N4O3S2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(2-nitrophenyl)prop-2-enylideneamino]acetamide |
InChI |
InChI=1S/C18H14N4O3S2/c23-17(12-26-18-20-14-8-2-4-10-16(14)27-18)21-19-11-5-7-13-6-1-3-9-15(13)22(24)25/h1-11H,12H2,(H,21,23) |
InChI Key |
UUMWRNYWBLHSBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=NNC(=O)CSC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Origin of Product |
United States |
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